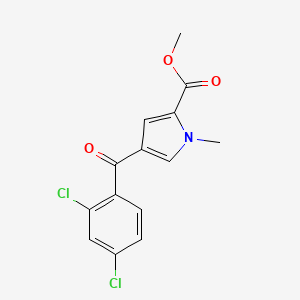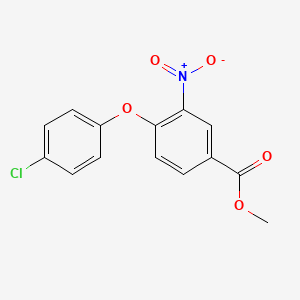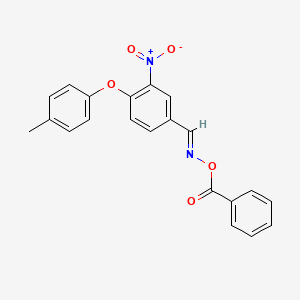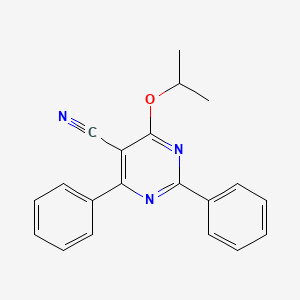
methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate
概要
説明
Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a 2,4-dichlorobenzoyl moiety. Its molecular formula is C13H9Cl2NO3, and it has a molecular weight of 298.12 g/mol .
作用機序
Target of Action
Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, have been known to exhibit antiseptic properties, suggesting that they may target bacteria and viruses .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets (possibly bacteria and viruses) and induce changes that lead to their inactivation .
Biochemical Pathways
It’s worth noting that 2,4-dichlorobenzoate, a compound with a similar dichlorobenzoyl group, is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners .
Result of Action
Based on its potential antiseptic properties, it might be able to kill or inhibit the growth of bacteria and viruses .
生化学分析
Biochemical Properties
Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetolactate synthase, an essential enzyme in the biosynthesis of branched-chain amino acids . This interaction can lead to the inhibition of the enzyme’s activity, affecting the synthesis of amino acids such as isoleucine, leucine, and valine . Additionally, the compound may interact with other biomolecules through hydrogen bonding and π-π interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in amino acid biosynthesis, leading to changes in cellular metabolism . Furthermore, it can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetolactate synthase, which prevents the synthesis of branched-chain amino acids . The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in amino acid production . Additionally, it may interact with other biomolecules through hydrogen bonding and π-π interactions, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of acetolactate synthase, resulting in prolonged effects on amino acid biosynthesis and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism . At higher doses, it can lead to significant inhibition of acetolactate synthase, resulting in reduced amino acid synthesis and potential toxic effects . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response . Additionally, high doses of the compound may cause adverse effects, including cellular toxicity and metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to amino acid biosynthesis. The compound interacts with acetolactate synthase, inhibiting its activity and affecting the synthesis of branched-chain amino acids . This inhibition can lead to changes in metabolic flux and alterations in metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in amino acid metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with acetolactate synthase and other enzymes involved in amino acid biosynthesis . The subcellular localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
The synthesis of methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Preparation of 2,4-dichlorobenzoyl chloride: This intermediate is synthesized by chlorinating 2,4-dichlorotoluene with chlorine in the presence of a catalyst such as azodiisobutyronitrile, followed by hydrolysis and reduced pressure rectification.
Formation of the pyrrole derivative: The pyrrole ring is formed by reacting 2,4-dichlorobenzoyl chloride with a suitable pyrrole precursor under controlled conditions.
Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing environmental impact and production costs.
化学反応の分析
Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The dichlorobenzoyl moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
類似化合物との比較
Methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate: This compound has a similar structure but lacks the methyl group on the pyrrole ring.
2,4-Dichlorobenzoyl chloride: An intermediate used in the synthesis of various dichlorobenzoyl derivatives.
Methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates: These compounds have similar dichlorobenzoyl groups but differ in their core structures and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
IUPAC Name |
methyl 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-17-7-8(5-12(17)14(19)20-2)13(18)10-4-3-9(15)6-11(10)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPQCFSHNZLEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B3124618.png)

![4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124625.png)

![(E)-N-({3-nitro-4-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine](/img/structure/B3124633.png)
![6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3124637.png)

![7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3124647.png)
![7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3124653.png)
![Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B3124656.png)
![Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B3124677.png)

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea](/img/structure/B3124687.png)
![ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]propanoate](/img/structure/B3124712.png)
